molecular formula C23H17FN2O3 B2834867 (E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 327081-89-0

(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2834867
M. Wt: 388.398
InChI Key: JYNCIZMTTQCJSF-UHFFFAOYSA-N
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Description

The compound “(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule. It contains a cyano group (-CN), a fluorophenoxy group (a phenoxy group with a fluorine atom), and a methoxyphenyl group (a phenyl group with a methoxy group). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, fluorophenoxy group, and methoxyphenyl group would likely result in a complex three-dimensional structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The fluorine atom in the fluorophenoxy group is also highly electronegative, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano, fluorophenoxy, and methoxyphenyl groups could influence properties like the compound’s polarity, solubility, and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if this compound shows promise as a drug, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-28-18-12-10-16(11-13-18)14-17(15-25)23(27)26-20-7-3-5-9-22(20)29-21-8-4-2-6-19(21)24/h2-14H,1H3,(H,26,27)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCIZMTTQCJSF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

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